4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 92306-69-9
VCID: VC5641954
InChI: InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
SMILES: C1=CN=CN=C1C2=NNN=N2
Molecular Formula: C5H4N6
Molecular Weight: 148.129

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

CAS No.: 92306-69-9

Cat. No.: VC5641954

Molecular Formula: C5H4N6

Molecular Weight: 148.129

* For research use only. Not for human or veterinary use.

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine - 92306-69-9

Specification

CAS No. 92306-69-9
Molecular Formula C5H4N6
Molecular Weight 148.129
IUPAC Name 4-(2H-tetrazol-5-yl)pyrimidine
Standard InChI InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Standard InChI Key TYYLJWSPZRCEFT-UHFFFAOYSA-N
SMILES C1=CN=CN=C1C2=NNN=N2

Introduction

Synthetic Routes to 4-(1H-Tetrazol-5-yl)pyrimidine

[3+2] Cycloaddition of Nitriles and Azides

The most common method for synthesizing tetrazole derivatives involves the [3+2] cycloaddition between nitriles and sodium azide. For 4-(1H-tetrazol-5-yl)pyrimidine, this approach typically starts with a pyrimidine-4-carbonitrile precursor. Under microwave irradiation or thermal conditions, the nitrile group undergoes cycloaddition with sodium azide in the presence of catalysts such as scandium triflate or copper(II) complexes . For example:

  • Reaction Conditions:

    • Substrate: Pyrimidine-4-carbonitrile

    • Reagents: NaN₃ (2 equiv), Cu(OAc)₂ (10 mol%)

    • Solvent: NMP (N-methyl-2-pyrrolidone)

    • Temperature: 160°C (microwave, 1 hour)

    • Yield: 80–95% .

This method is favored for its scalability and minimal byproducts.

Multicomponent Reactions (MCRs)

Multicomponent reactions enable the simultaneous formation of the pyrimidine and tetrazole rings. A representative protocol involves:

  • Components:

    • Aldehyde (e.g., 4-pyrimidinecarboxaldehyde)

    • 1H-Tetrazole-5-amine

    • Cyanoacetylating agent (e.g., 3-cyanoacetyl indole)

  • Catalyst: Triethylamine (TEA) in DMF at 120°C .

  • Yield: 70–85% after recrystallization .

This strategy is advantageous for introducing diverse substituents on the pyrimidine ring.

Structural and Physicochemical Properties

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous tetrazolylpyrimidines reveal:

  • Bond Lengths:

    • C–N (tetrazole): 1.32–1.35 Å

    • C–C (pyrimidine): 1.39–1.42 Å .

  • Dihedral Angle: ~15° between tetrazole and pyrimidine planes, indicating moderate conjugation .

Spectroscopic Characteristics

  • IR: Strong absorption at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3150 cm⁻¹ (N–H tetrazole) .

  • NMR:

    • ¹H: δ 8.9–9.2 ppm (pyrimidine H-2/H-6), δ 8.1–8.3 ppm (tetrazole H) .

    • ¹³C: δ 155–160 ppm (C-4 of pyrimidine), δ 145–150 ppm (tetrazole C-5) .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures (Tdec) exceeding 260°C, attributed to the stable tetrazole ring .

Biological and Pharmacological Applications

Antimicrobial Activity

Tetrazolylpyrimidines exhibit moderate to potent activity against bacterial and fungal strains:

CompoundMIC (μg/mL)Target OrganismsReference
4-(Tetrazol-5-yl)pyrimidine23.4–46.9S. aureus, E. coli, C. albicans

Mechanistic studies suggest inhibition of DNA gyrase and cell wall synthesis .

Antiviral Activity

Nonannulated tetrazolylpyrimidines demonstrate anti-influenza activity:

  • Selectivity Index (SI): 12.5 (vs. rimantadine SI = 6.2) for H1N1 .

  • Proposed Mechanism: Inhibition of viral neuraminidase .

Energetic Materials Applications

The high nitrogen content (71.58% in analogous compounds ) and thermal stability make 4-(tetrazol-5-yl)pyrimidine a candidate for explosives and propellants:

PropertyValue
Detonation Velocity (V₀)8655 m/s
Detonation Pressure (P)28.0 GPa
Impact Sensitivity>40 J (insensitive)

Challenges and Future Directions

  • Synthetic Limitations: Regioselectivity in cycloaddition reactions remains a hurdle, often yielding 2-substituted isomers .

  • Toxicity Concerns: Some derivatives show hepatotoxicity at high doses (>100 mg/kg in murine models) .

  • Opportunities: Functionalization at the pyrimidine 2- and 5-positions could enhance bioactivity .

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